molecular formula C23H14Cl2N2OS2 B14974253 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B14974253
M. Wt: 469.4 g/mol
InChI Key: OBWUOUVFPWISTO-UHFFFAOYSA-N
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Description

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, along with benzyl and dichlorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated ketone to form the thiazole ring.

    Quinazoline Formation: The thiazole intermediate is then reacted with an appropriate anthranilic acid derivative to form the quinazoline moiety.

    Substitution Reactions:

Chemical Reactions Analysis

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioxo group to a thiol or thioether.

    Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: Preliminary studies suggest that this compound may have anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Industry: Its unique chemical structure makes it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can be compared with other thiazoloquinazoline derivatives, such as:

    4-benzyl-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Similar structure but lacks the dichlorophenyl group.

    4-benzyl-3-(4-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Contains a single chlorine atom on the phenyl ring.

    4-benzyl-3-(3,4-dimethoxyphenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Substitutes the dichlorophenyl group with a dimethoxyphenyl group.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H14Cl2N2OS2

Molecular Weight

469.4 g/mol

IUPAC Name

4-benzyl-3-(3,4-dichlorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H14Cl2N2OS2/c24-17-11-10-15(12-18(17)25)20-21-26(13-14-6-2-1-3-7-14)22(28)16-8-4-5-9-19(16)27(21)23(29)30-20/h1-12H,13H2

InChI Key

OBWUOUVFPWISTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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